molecular formula C13H8FNO4S2 B284904 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No. B284904
M. Wt: 325.3 g/mol
InChI Key: AWHHFSRPCDUUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. In biochemistry, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been used as a tool to study enzyme inhibition and has been shown to inhibit the activity of carbonic anhydrase. In materials science, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is complex and involves the interaction of the compound with various enzymes and proteins in the body. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide also interacts with other proteins and enzymes in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in the body. In addition to its inhibition of carbonic anhydrase, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to exhibit antitumor activity, potentially through the induction of apoptosis in cancer cells. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several advantages as a tool for scientific research, including its ability to inhibit the activity of carbonic anhydrase, its potential as an anticancer agent, and its antimicrobial properties. However, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide also has several limitations, including its complex synthesis method, potential toxicity, and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its interactions with other proteins and enzymes in the body. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide may also have potential applications in the development of new materials with unique properties. Further research is needed to fully understand the potential of 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide and its applications in various fields.
Conclusion:
In conclusion, 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, or 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several advantages as a tool for scientific research, but also has several limitations. Further research is needed to fully understand the potential of 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide and its applications in various fields.

Synthesis Methods

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been synthesized using various methods, including the reaction of 4-fluoronitrobenzene with 2-mercaptobenzoic acid, followed by the reduction of the nitro group to an amino group and subsequent acylation with benzenesulfonyl chloride. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-1,3-benzoxathiole. The synthesis of 4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a complex process that requires careful handling of the reactants and products.

properties

Molecular Formula

C13H8FNO4S2

Molecular Weight

325.3 g/mol

IUPAC Name

4-fluoro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C13H8FNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H

InChI Key

AWHHFSRPCDUUJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3

Origin of Product

United States

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